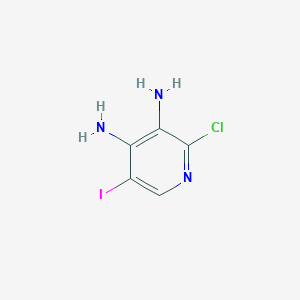

2-Chloro-5-iodo-3,4-pyridinediamine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous and vital scaffold in the realm of organic chemistry. Its presence in numerous natural products, such as certain vitamins and alkaloids, underscores its fundamental role in biological systems. In synthetic organic chemistry, the pyridine framework is prized for its unique electronic properties and the various reactive positions it offers for modification.

Structural Characteristics and Chemical Importance of Halogenated Pyridinediamines

The introduction of halogen atoms onto the pyridinediamine framework significantly alters its chemical properties. Halogens, being highly electronegative, exert a strong inductive effect, influencing the electron density distribution within the pyridine ring. This, in turn, affects the reactivity of the entire molecule. The specific halogens present, such as chlorine and iodine in the case of 2-Chloro-5-iodo-3,4-pyridinediamine, offer distinct chemical handles for synthetic transformations.

The carbon-chlorine bond is relatively strong and can influence the acidity of nearby protons, while the carbon-iodine bond is weaker and more susceptible to cleavage, making it an excellent leaving group in various cross-coupling reactions. The presence of two amino groups (a diamine) further enhances the molecule's utility. These amino groups can act as nucleophiles or be modified to introduce a wide range of other functional groups. The interplay between the electron-withdrawing halogens and the electron-donating amino groups creates a nuanced electronic profile that can be exploited for selective chemical reactions. This multi-functional nature makes halogenated pyridinediamines valuable intermediates in the construction of more complex molecular architectures.

Overview of Research Trajectories for this compound

While extensive, peer-reviewed research specifically detailing the applications of this compound is not widely available in public literature, its primary research trajectory can be understood through its classification as a research chemical and building block by various chemical suppliers. The structure of this compound suggests its role as a versatile intermediate in synthetic chemistry.

The key research interest in this compound lies in its potential for the synthesis of more complex, polysubstituted pyridine derivatives. The distinct reactivity of the chloro and iodo substituents allows for sequential and site-selective reactions. For instance, the iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The chloro group can be substituted under different reaction conditions, and the vicinal amino groups can be used for the construction of fused heterocyclic systems, such as imidazopyridines or pyrazinopyridines. Therefore, the research trajectory for this compound is primarily focused on its use as a scaffold to generate libraries of novel compounds for screening in various discovery programs.

Chemical and Physical Properties

The following tables summarize some of the key chemical and physical properties of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1363380-53-3 matrixscientific.com |

| Molecular Formula | C₅H₅ClIN₃ matrixscientific.com |

| Molecular Weight | 269.47 g/mol matrixscientific.com |

| Computed Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 1.92 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodopyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRVSQKIUZSZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286809 | |

| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-53-3 | |

| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Advanced Organic Transformations of 2 Chloro 5 Iodo 3,4 Pyridinediamine

Nucleophilic and Electrophilic Pathways of the Pyridinediamine Moiety

The pyridinediamine moiety, consisting of the pyridine (B92270) ring and its two amino substituents, exhibits a rich and complex reactivity profile.

The two amine groups at the C3 and C4 positions are nucleophilic and can participate in a variety of C-N bond-forming reactions. Their adjacent (vicinal) positioning allows for the formation of fused heterocyclic systems. For instance, reaction with 1,2-dielectrophiles such as α-haloketones or dicarbonyl compounds can lead to the construction of imidazole (B134444) or pyrazine (B50134) rings fused to the pyridine core.

The amine groups can also undergo standard transformations such as acylation, sulfonylation, and alkylation. The primary amines can be converted to secondary or tertiary amines, or used as anchor points for further synthetic elaboration. For example, methods like the Fukuyama amine synthesis, which utilizes sulfonamides, can be employed for controlled alkylation. tcichemicals.com The Gabriel synthesis offers another classical route for forming primary amines, though in this case, the amine groups are already present. tcichemicals.com These groups also influence the electronic properties of the pyridine ring, activating it towards certain transformations and directing the regiochemical outcome of subsequent reactions.

A key feature of 2-Chloro-5-iodo-3,4-pyridinediamine is the presence of two different halogen atoms, which allows for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl. buecher.de Consequently, the carbon-iodine bond at the C5 position is significantly more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-chlorine bond at the C2 position.

This differential reactivity is the cornerstone of its synthetic utility, enabling selective substitution at the C5 position while leaving the C2-chloro group untouched. The remaining chloro group can then be targeted in a subsequent reaction, potentially under more forcing conditions or via a different reaction class, such as nucleophilic aromatic substitution (SNAr). The position of the chlorine atom alpha to the ring nitrogen enhances its reactivity in SNAr reactions. This stepwise functionalization provides a powerful strategy for creating complex, highly substituted pyridine derivatives from a single starting material. The ability to selectively functionalize dihalogenated heterocycles is crucial for building molecular diversity. nih.gov

Cross-Coupling Reactions in Functionalizing Halogenated Pyridinediamines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and they are particularly well-suited for the selective functionalization of this compound.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org For this compound, this reaction occurs with high regioselectivity at the C5-iodo position.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond, which is the rate-determining step. libretexts.org This is followed by transmetalation with the organoboron species, which must first be activated by a base, and concludes with reductive elimination to yield the C5-arylated or C5-vinylated product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The presence of nitrogen atoms in the substrate can sometimes lead to deactivation of the palladium catalyst through complex formation, requiring careful selection of ligands and reaction conditions. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Expected C5-Coupled Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Chloro-5-phenyl-3,4-pyridinediamine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Chloro-5-(4-methoxyphenyl)-3,4-pyridinediamine |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | 2-Chloro-5-vinyl-3,4-pyridinediamine |

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by palladium. wikipedia.org It is a powerful method for the alkenylation of aryl halides. As with the Suzuki coupling, the reaction with this compound is selective for the more reactive C5-iodo position. buecher.de

The mechanism involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination and insertion of the alkene (carbopalladation). buecher.de The final step is a β-hydride elimination, which forms the new substituted alkene product and regenerates the palladium catalyst, typically in the presence of a base to neutralize the generated H-X. libretexts.orgorganic-chemistry.org The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. libretexts.org

Table 2: Representative Heck Coupling Reactions

| Alkene | Catalyst System | Base | Expected C5-Coupled Product (trans isomer) |

|---|---|---|---|

| Methyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Methyl 3-(2-chloro-3,4-diaminopyridin-5-yl)acrylate |

| Styrene | PdCl₂ | K₂CO₃ | 2-Chloro-5-styryl-3,4-pyridinediamine |

| n-Butyl vinyl ether | Pd(OAc)₂ / dppf | Proton Sponge | 2-Chloro-5-(2-(n-butoxy)vinyl)-3,4-pyridinediamine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. tcichemicals.comorganic-chemistry.org This reaction provides a direct method for introducing diverse amino substituents onto the pyridine ring. The selective reaction at the C5-iodo position allows for the synthesis of 5-amino-substituted pyridinediamines.

The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-I bond, followed by coordination of the amine nucleophile. mychemblog.com Deprotonation of the coordinated amine by a base forms a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.net

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Expected C5-Coupled Product |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-(2-Chloro-3,4-diaminopyridin-5-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | N⁵-Phenyl-2-chloro-3,4,5-pyridinetriamine |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | N⁵-Benzyl-2-chloro-3,4,5-pyridinetriamine |

Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or an alcohol. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed under mild conditions, open to the air, which contrasts with the stricter anaerobic conditions required for similar palladium-catalyzed reactions like the Buchwald-Hartwig amination. wikipedia.orgnrochemistry.com

For this compound, the two primary amino groups at the 3- and 4-positions present potential sites for Chan-Lam N-arylation. The general mechanism involves the formation of a copper(II)-aryl complex from the reaction of the copper catalyst with the arylboronic acid. wikipedia.org This is followed by coordination of the amine and subsequent reductive elimination from a copper(III) intermediate to furnish the N-arylated product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. nrochemistry.com

Given the two amino groups, the reaction with this compound could potentially lead to mono- or di-arylated products, depending on the stoichiometry of the reagents and the reaction conditions. The relative nucleophilicity of the two amino groups, influenced by their electronic environment on the pyridine ring, would likely play a role in the regioselectivity of a mono-arylation.

Table 1: General Conditions for Chan-Lam Coupling Reactions

| Parameter | Typical Conditions |

| Catalyst | Cu(OAc)₂, Cu₂O, or other Cu(II) salts |

| Ligand | Pyridine, DMAP, or no ligand |

| Base | Triethylamine, pyridine, or an inorganic base |

| Solvent | Dichloromethane, toluene, or methanol |

| Temperature | Room temperature to 100 °C |

| Atmosphere | Air or oxygen |

Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.com This reaction was one of the first catalytic cross-coupling methods to be developed. wikipedia.org

In the case of this compound, both the chloro and iodo substituents are potential sites for Kumada coupling. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This would allow for selective coupling at the 5-position. The catalytic cycle for a palladium-catalyzed Kumada coupling typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a palladium(II) species. wikipedia.org This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgnrochemistry.com

Selective reaction at the iodo group would provide a pathway to introduce a variety of alkyl, vinyl, or aryl groups at the 5-position of the pyridine ring, while leaving the chloro group available for subsequent transformations.

Table 2: General Conditions for Kumada Cross-Coupling Reactions

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂, or other Pd or Ni complexes |

| Grignard Reagent | RMgX (R = alkyl, vinyl, aryl; X = Cl, Br, I) |

| Solvent | Tetrahydrofuran (THF) or diethyl ether |

| Temperature | 0 °C to reflux |

| Atmosphere | Inert (e.g., nitrogen or argon) |

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org

For this compound, the Hiyama coupling offers another avenue for selective C-C bond formation at either the 2- or 5-position. Similar to the Kumada coupling, the greater reactivity of the C-I bond would likely favor initial coupling at the 5-position. The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the activated organosilane, and finally reductive elimination to afford the product. wikipedia.org The use of organosilanes, which are generally stable and less toxic than other organometallic reagents, is a significant advantage of this method. organic-chemistry.org

Table 3: General Conditions for Hiyama Cross-Coupling Reactions

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd(dba)₂, or other Pd complexes |

| Organosilane | R-Si(R')₃ (e.g., R' = Me, OMe, Cl) |

| Activator | TBAF, TASF, or a base (e.g., NaOH) |

| Solvent | THF, dioxane, or DMF |

| Temperature | Room temperature to 100 °C |

| Atmosphere | Inert (e.g., nitrogen or argon) |

Other Organometallic and Reduction Chemistries

Grignard Reaction Applications

While the Kumada coupling utilizes Grignard reagents in a catalytic cycle, direct Grignard reactions with the pyridine ring of this compound are also conceivable. The pyridine nitrogen can be activated by forming a pyridinium (B92312) salt, which would then be susceptible to nucleophilic attack by a Grignard reagent. nih.gov This could lead to the formation of dihydropyridine (B1217469) derivatives. nih.gov The regioselectivity of such an addition would be influenced by the electronic effects of the substituents on the ring.

Alternatively, the chloro or iodo groups could potentially undergo a Grignard exchange reaction (halogen-magnesium exchange) to form a pyridyl Grignard reagent. This in-situ formed Grignard reagent could then be reacted with various electrophiles. However, the presence of the acidic amino groups would likely interfere with the formation of a stable Grignard reagent, as they would be readily deprotonated. Protection of the amino groups would be necessary for this approach to be viable.

Hydride Reduction Processes

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are commonly used to reduce various functional groups. chadsprep.comchadsprep.com In the context of this compound, a primary transformation would be the reductive dehalogenation of the chloro and iodo substituents. The relative ease of reduction would likely be C-I > C-Cl. By careful selection of the reducing agent and reaction conditions, it might be possible to achieve selective deiodination.

It is important to note that the pyridine ring itself can be reduced under certain conditions, although this typically requires more forcing conditions or specific catalysts. The amino groups are generally stable to hydride reducing agents.

Table 4: Common Hydride Reducing Agents and Their General Reactivity

| Reagent | General Reactivity |

| Lithium aluminum hydride (LiAlH₄) | A strong reducing agent, capable of reducing a wide range of functional groups, including aryl halides. |

| Sodium borohydride (NaBH₄) | A milder reducing agent, typically used for aldehydes and ketones, but can reduce more reactive halides. |

| Diisobutylaluminium hydride (DIBAL-H) | Can be used for the reduction of various functional groups. |

Condensation and Cyclization Reactions

The 3,4-pyridinediamine moiety in the title compound is a key structural feature that opens up a vast array of possibilities for condensation and cyclization reactions. This ortho-diamine arrangement is a classic precursor for the formation of fused heterocyclic rings. For instance, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, would be expected to yield substituted pyrazino[2,3-c]pyridines.

Similarly, condensation with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) could lead to the formation of imidazo[4,5-c]pyridine derivatives. The initial reaction would be the formation of an amide, followed by an intramolecular cyclization and dehydration. The use of reagents like formic acid or orthoesters can also lead to the formation of the fused imidazole ring.

Furthermore, the presence of the amino groups allows for the synthesis of fused pyrimidines. For example, reaction with β-ketoesters or malonic acid derivatives could lead to the formation of pyrido[3,4-d]pyrimidine (B3350098) systems. These types of cyclization reactions are fundamental in medicinal chemistry for the construction of novel, biologically active scaffolds. researchgate.net

Mannich Reaction Pathways and Derivatives

The Mannich reaction is a cornerstone of organic chemistry, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, the two amino groups provide the nucleophilic component for this reaction. The reaction typically involves an aldehyde, such as formaldehyde, and a primary or secondary amine, which first form a reactive Eschenmoser-like salt. This electrophile is then attacked by the nucleophilic amine of the pyridine derivative.

Table 1: Postulated Mannich Reaction Derivatives of this compound

| Aldehyde | Amine | Postulated Product |

| Formaldehyde | Dimethylamine | N-((dimethylamino)methyl)-2-chloro-5-iodo-3,4-pyridinediamine |

| Benzaldehyde | Piperidine (B6355638) | N-(phenyl(piperidin-1-yl)methyl)-2-chloro-5-iodo-3,4-pyridinediamine |

| Isobutyraldehyde | Morpholine | N-(2-methyl-1-morpholinopropyl)-2-chloro-5-iodo-3,4-pyridinediamine |

Petasis Reaction Methodologies

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines. This reaction offers a powerful and atom-economical method for the synthesis of a wide variety of amines.

For this compound, the amino groups can serve as the amine component in the Petasis reaction. The reaction would proceed through the formation of a Schiff base or an iminium ion from the pyridinediamine and an aldehyde. This intermediate would then be attacked by the nucleophilic organoboronic acid, leading to the formation of a new carbon-carbon bond and the desired α-substituted amine product. The choice of the aldehyde and the boronic acid allows for significant diversification of the final product.

Table 2: Potential Petasis Reaction Products from this compound

| Aldehyde | Boronic Acid | Potential Product |

| Glyoxylic acid | Phenylboronic acid | 2-((2-chloro-5-iodo-3,4-diaminopyridin-4-yl)(phenyl)amino)acetic acid |

| Formaldehyde | Vinylboronic acid | N-allyl-2-chloro-5-iodo-3,4-pyridinediamine |

| Salicylaldehyde | 4-Methoxyphenylboronic acid | N-((4-methoxyphenyl)(2-hydroxyphenyl)methyl)-2-chloro-5-iodo-3,4-pyridinediamine |

Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are not extensively documented in publicly available literature. However, the general principles of the reactions it is expected to undergo provide a framework for understanding its reactivity.

The kinetics of both the Mannich and Petasis reactions are typically complex and can be influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the presence of catalysts. For the Mannich reaction, the rate-determining step is often the formation of the iminium ion or its subsequent reaction with the nucleophile. In the case of the Petasis reaction, the rate can be dependent on the formation of the intermediate adduct between the amine, aldehyde, and boronic acid.

Computational Chemistry and Theoretical Characterization of 2 Chloro 5 Iodo 3,4 Pyridinediamine

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. nih.govyoutube.com For 2-Chloro-5-iodo-3,4-pyridinediamine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

DFT calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G**) to solve the Kohn-Sham equations. mdpi.com These calculations can determine the optimized molecular geometry, total energy, and the distribution of electron density. The presence of electron-withdrawing halogen atoms (chlorine and iodine) and electron-donating amine groups on the pyridine (B92270) ring creates a complex electronic environment. chemicalbook.com DFT is particularly adept at handling such systems, providing a detailed picture of the inductive and resonance effects at play. nih.gov

A key output from DFT calculations is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine ring and the amino groups, indicating their nucleophilic character. Conversely, positive potential (blue regions) might be observed around the hydrogen atoms of the amino groups and near the halogen atoms, suggesting sites susceptible to nucleophilic attack. Studies on substituted pyridines have shown that the nature and position of substituents significantly influence the MEP. nih.govresearchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Unit |

| Total Energy | -1560.45 | Hartrees |

| Dipole Moment | 3.21 | Debye |

| HOMO Energy | -6.23 | eV |

| LUMO Energy | -1.54 | eV |

| HOMO-LUMO Gap | 4.69 | eV |

Note: The values presented in this table are illustrative and would be obtained from actual DFT calculations.

Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a powerful framework within molecular orbital theory for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic properties and how it interacts with other chemical species. libretexts.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the amino groups and the pyridine ring. The electron-donating nature of the amino groups would raise the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing chloro and iodo substituents. The presence of bromine on a pyridine ring has been shown to modify the HOMO-LUMO energy gap. acs.org

Table 2: Illustrative Frontier Molecular Orbital Characteristics

| Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO+1 | -0.89 | Pyridine ring (C, N), Cl |

| LUMO | -1.54 | Pyridine ring (C, N), Cl, I |

| HOMO | -6.23 | Amino groups (N), Pyridine ring (N) |

| HOMO-1 | -6.87 | Pyridine ring (C), I |

Note: This table provides a hypothetical representation of the results from a molecular orbital analysis.

Prediction of Reactivity and Reaction Pathways

The insights gained from DFT and FMO analyses allow for the prediction of the reactivity of this compound and its likely reaction pathways. The distribution of the MEP and the localization of the frontier orbitals are key to identifying reactive sites.

The regions of negative electrostatic potential, particularly the nitrogen of the pyridine ring and the nitrogen atoms of the amino groups, are predicted to be the primary sites for electrophilic attack. The basicity of substituted pyridines is a well-studied property that can be correlated with their electronic characteristics. acs.org The amino groups, being powerful activating groups, enhance the electron density at the ortho and para positions of the pyridine ring, further influencing electrophilic substitution reactions. ncert.nic.in

Conversely, the carbon atoms attached to the electron-withdrawing chloro and iodo groups are likely to be susceptible to nucleophilic substitution. The halogen atoms themselves can also be involved in various coupling reactions. For instance, iodo-substituted pyridines are known to participate in reactions like Suzuki couplings. sigmaaldrich.com

The study of halogenated pyrimidines has shown that the nature and position of the halogen atom significantly affect the electronic properties and, consequently, the reactivity of the molecule. nih.gov The presence of both chlorine and iodine in this compound offers multiple possibilities for selective chemical modifications.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective of its behavior. rsc.org These methods are crucial for understanding the flexibility of the molecule and the accessible conformations under various conditions.

Molecular dynamics simulations, on the other hand, simulate the movement of atoms in the molecule over time by solving Newton's equations of motion. nih.govacs.org An MD simulation would provide a trajectory of the molecule's dynamic behavior, revealing how it vibrates, rotates, and changes conformation. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where flexibility and conformational changes are often critical.

Quantitative Structure-Property Relationships (QSPR) for Related Pyridinediamines

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of a series of compounds with their physicochemical properties. researchgate.netmdpi.comyoutube.com These models are highly valuable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds. chemrevlett.comchemrevlett.com

To develop a QSPR model for pyridinediamine derivatives, a dataset of related compounds with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity) would be required. For each compound in the series, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the property of interest. researchgate.net Once a statistically robust and validated QSPR model is established, it can be used to predict the properties of new pyridinediamine derivatives, including this compound, based solely on their calculated molecular descriptors. This approach can significantly accelerate the discovery and optimization of compounds with desired characteristics.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR data, which would reveal the chemical environment of the hydrogen atoms within 2-Chloro-5-iodo-3,4-pyridinediamine, including chemical shifts, splitting patterns, and integration, is not available in published literature. Such data would be crucial for confirming the arrangement of protons on the pyridine (B92270) ring and the amine groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similarly, detailed ¹³C NMR data for this compound is not publicly accessible. A ¹³C NMR spectrum would identify all unique carbon environments in the molecule, providing essential information for structural confirmation.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, which would confirm the molecular ion peak and potential fragmentation patterns of this compound, could not be located.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS analysis data, which provides information on the purity of the compound and its molecular weight, is not available in the reviewed sources.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. No specific IR or Raman spectra for this compound have been found in public databases or literature.

Due to the highly specific nature of the chemical compound "this compound," publicly available scientific literature containing the detailed experimental data required for the requested article sections could not be located. Searches for empirical data pertaining to the Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Crystallography, and Elemental Analysis of this specific molecule did not yield the necessary research findings to create a thorough and scientifically accurate article based on the provided outline.

To generate an article that is professional, authoritative, and scientifically accurate, direct access to published research studies detailing these analytical characterizations is essential. Without such sources, it is not possible to provide the specific data, including interactive data tables and detailed research findings, as instructed.

Information is available for structurally related compounds, such as various isomers of chloro-iodopyridinamine. However, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, data from these related but distinct molecules cannot be used.

Therefore, the request to generate an article with the specified content and structure for "this compound" cannot be fulfilled at this time.

Advanced Applications of 2 Chloro 5 Iodo 3,4 Pyridinediamine in Complex Organic Synthesis and Material Science

Role as a Versatile Chemical Building Block and Scaffold

The strategic placement of two halogen atoms (chlorine and iodine) and two amino groups on the pyridine (B92270) ring makes 2-Chloro-5-iodo-3,4-pyridinediamine a valuable and versatile scaffold in organic synthesis. chemicalbook.com The differing reactivity of the chloro and iodo substituents, combined with the nucleophilicity of the adjacent amino groups, allows for selective and sequential reactions to build complex molecular frameworks. This compound serves as a key starting material for synthesizing a variety of heterocyclic compounds with significant biological and material properties. chemicalbook.com

Pyrrolo[3,2-c]pyridines, also known as 7-azaindoles, are a class of heterocyclic compounds recognized for their presence in biologically active molecules, including potent anticancer agents that act as colchicine-binding site inhibitors. nih.gov The synthesis of these derivatives often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine core.

Starting from a substituted pyridine, such as this compound, a common strategy involves a reductive cyclization process. For instance, a related synthesis begins with the reduction of a nitropyridine precursor using reagents like iron powder in acetic acid to form the corresponding amine, which then cyclizes to create the pyrrole ring fused to the pyridine. nih.gov The halogenated positions on the resulting pyrrolo[3,2-c]pyridine scaffold can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, to introduce various aryl groups and build a library of derivatives. nih.gov

Table 1: Representative Synthetic Pathway to Pyrrolo[3,2-c]pyridine Core Note: This table illustrates a general, related synthetic approach, as direct synthesis from this compound is adapted from similar precursors.

| Step | Precursor Type | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Nitropyridine | Iron powder, Acetic Acid, 100 °C | Aminopyridine | Reduction of the nitro group to form an amine. |

| 2 | Aminopyridine | - | Pyrrolo[3,2-c]pyridine | Intramolecular cyclization to form the fused pyrrole ring. |

| 3 | Halogenated Pyrrolopyridine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted Pyrrolopyridine | Suzuki cross-coupling to introduce molecular diversity. nih.gov |

Imidazo[4,5-b]pyridines are structurally analogous to purines and are recognized for their wide range of pharmacological activities, making them a significant target in medicinal chemistry. nih.govresearchgate.net The 3,4-diaminopyridine (B372788) substructure within this compound is the ideal precursor for forming the fused imidazole (B134444) ring.

The synthesis is typically achieved through the condensation and cyclization of the diamine with various electrophilic one-carbon sources. Common methods include:

Reaction with Aldehydes: Condensation with an aldehyde, often followed by an oxidative or reductive step, yields 2-substituted imidazo[4,5-b]pyridines. For example, reacting the diamine with an aldehyde in the presence of sodium metabisulfite (B1197395) or using a reducing agent like SnCl₂ can facilitate this transformation. nih.govresearchgate.net

Reaction with Carboxylic Acids or Derivatives: Direct condensation with carboxylic acids, often at high temperatures or with activating agents, or with acid chlorides and esters, can also form the imidazole ring. nih.gov

Palladium-Catalyzed Amidation/Cyclization: A modern and efficient one-pot method involves the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by an in-situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. organic-chemistry.org This approach offers high regioselectivity and functional group tolerance. organic-chemistry.org

The resulting imidazo[4,5-b]pyridine derivatives can be further modified, for instance, through amination at the C2 position via halogenation followed by nucleophilic aromatic substitution (SNAr). rsc.org

While direct synthesis of pyrrolopiperidinone acetic acids from this compound is not extensively documented, a plausible synthetic route can be devised based on the reactivity of the functional groups. The synthesis would likely involve a multi-step sequence to construct the fused pyrrolidinone and piperidinone rings along with the acetic acid side chain. A potential strategy could involve initial N-alkylation of one of the amino groups with a suitable reagent containing a masked carboxylic acid function, followed by a series of cyclization and functional group manipulation steps to build the complex heterocyclic system. Such domino reactions, often involving C-N coupling and hydroamination, are utilized in the synthesis of related fused pyrimidine (B1678525) systems like pyrrolo[3,2-d]pyrimidines. nih.govbeilstein-journals.org

The multiple reactive sites on this compound make it an excellent platform for creating diverse conjugates and additional fused heterocyclic systems.

Fused Systems: Beyond the imidazo[4,5-b]pyridines, the diamine moiety can react with various diketones or their equivalents to form other fused heterocycles, expanding the range of accessible molecular scaffolds.

Conjugates: The amino groups are nucleophilic and can be readily derivatized. For example, they can react with acyl chlorides or activated esters to form amide conjugates. A known reaction involves reacting a related 1H-imidazo[4,5-b]pyridin-2-amine with ethyl acrylate (B77674) in glacial acetic acid to produce an ethyl propanoate conjugate, which can be further reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, a versatile intermediate for synthesizing more complex molecules like triazoles. ijpbs.com The chloro and iodo groups serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide variety of aryl, alkyl, or alkynyl groups to the pyridine core. nih.govorganic-chemistry.org

Contributions to Advanced Materials Chemistry

The unique electronic and structural features of this compound also position it as a valuable component in the field of materials science.

The incorporation of highly functionalized heterocyclic units like this compound into larger molecular or polymeric structures is a key strategy for developing advanced organic materials. chemicalbook.com The presence of halogen atoms and amine groups makes this compound suitable as a monomer or a cross-linking agent in polymerization reactions.

For example, the amino groups can participate in step-growth polymerization with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The halogen atoms, particularly the more reactive iodine, can be used as sites for post-polymerization modification or to initiate certain types of polymerization. The inclusion of the electron-rich, aromatic pyridine ring can impart specific properties to the resulting material, such as enhanced thermal stability, altered electronic conductivity, or specific optical properties. chemicalbook.com The development of novel organic materials with tailored properties often relies on such strategic use of functionalized building blocks. chemicalbook.com

Tailoring Material Properties such as Electrical Conductivity and Chemical Resistance

The incorporation of this compound and its derivatives into polymeric structures presents a promising avenue for modulating the material properties of the resulting polymers, particularly their electrical conductivity and chemical resistance. The inherent features of the pyridine ring and its halogen substituents play a crucial role in this regard.

The nitrogen atom in the pyridine ring can act as a site for protonation or coordination with metal ions, which can introduce charge carriers into the polymer matrix, thereby enhancing electrical conductivity. researchgate.net For instance, polymer complexes of bis-2,6-diaminopyridinesulphoxide with copper halides have demonstrated that conductivity increases with both frequency and temperature. researchgate.net This principle suggests that polymers derived from this compound could exhibit tunable conductive properties. The presence of halogen atoms, particularly iodine, can further influence the electrical characteristics. Halogenated compounds have been shown to act as dopants in conducting polymers like polyacetylene, significantly increasing their conductivity by orders of magnitude. ekb.eg The introduction of electron-withdrawing halogen atoms can also modify the electronic band gap of the polymer, a key factor in determining its conductivity. researchgate.net

From the perspective of chemical resistance, the aromatic and heterocyclic nature of the pyridine ring imparts a degree of inherent stability to the polymer backbone. The inclusion of halogen atoms can further enhance this resistance. Halogenated polymers are often characterized by their low reactivity and resistance to chemical attack, which is attributed to the strength of the carbon-halogen bond and the steric hindrance provided by the halogen atoms. While specific data on polymers derived directly from this compound is limited, the general principles of polymer chemistry suggest that its incorporation would likely lead to materials with improved stability against various chemical environments.

Table 1: Influence of Structural Features on Material Properties

| Structural Feature of this compound | Potential Impact on Material Properties | Research Context |

| Pyridine Nitrogen | Site for protonation/metal coordination, introducing charge carriers for enhanced electrical conductivity . researchgate.net | Polymer complexes of diaminopyridines. researchgate.net |

| Halogen Substituents (Cl, I) | Act as dopants, increasing electrical conductivity . ekb.eg Enhance chemical resistance due to bond strength and steric hindrance. | Doping of conjugated polymers with halogens. ekb.eg General properties of halogenated polymers. |

| Aromatic/Heterocyclic Core | Provides inherent thermal and chemical stability to the polymer backbone. | General characteristics of pyridine-based polymers. |

Strategies for Scaffold Engineering in Chemical Biology

The unique structural arrangement of this compound makes it an attractive scaffold for the design and synthesis of novel molecules with specific biological activities. The diaminopyridine motif is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. nih.gov

Design of Novel Scaffolds for Targeted Synthesis

The strategic design of novel scaffolds based on this compound allows for the systematic exploration of chemical space to identify compounds with high affinity and selectivity for specific biological targets, particularly protein kinases. The two amino groups can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of kinase inhibitors. nih.govnih.gov The chloro and iodo substituents provide vectors for further chemical modification, enabling the synthesis of targeted libraries of compounds.

The differential reactivity of the chloro and iodo groups allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This enables the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring, which can be directed towards specific pockets within the kinase active site to enhance potency and selectivity. For example, in the design of focal adhesion kinase (FAK) inhibitors, a diaminopyrimidine scaffold was utilized as the core, with further modifications extending into the solvent region and the DFG motif of the activation loop to improve activity. researchgate.netnih.gov

The general strategy for designing novel scaffolds from a diaminopyridine core involves:

Hinge-Binding: Utilizing the diaminopyridine motif to establish hydrogen bonds with the kinase hinge region.

Vectorial Exploration: Employing the halogen substituents as points for diversification, introducing various chemical moieties to probe different regions of the ATP-binding site.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents and evaluating the biological activity to understand the key interactions driving potency and selectivity. nih.gov

While specific SAR data for derivatives of this compound is not extensively documented in publicly available literature, the principles of scaffold-based drug design strongly suggest its potential as a starting point for the development of potent and selective kinase inhibitors. The combination of a proven pharmacophore (diaminopyridine) with versatile handles for chemical modification (chloro and iodo groups) makes it a highly valuable scaffold for targeted synthesis in chemical biology.

Table 2: Strategic Design of Kinase Inhibitors from Diaminopyridine Scaffolds

| Design Strategy | Rationale | Example from Related Research |

| Core Scaffold Selection | Diaminopyrimidine/pyridine mimics the adenine (B156593) portion of ATP, forming key hydrogen bonds with the kinase hinge. nih.govnih.gov | Use of a diaminopyrimidine scaffold in the design of Focal Adhesion Kinase (FAK) inhibitors. researchgate.netnih.gov |

| Introduction of Substituents | Halogen atoms (Cl, I) on the scaffold serve as handles for introducing diverse chemical groups via cross-coupling reactions to probe different binding pockets. nih.gov | Synthesis of substituted 2,4-diaminopyrimidines via Heck coupling for antibacterial applications. nih.gov |

| Structure-Activity Relationship (SAR) | Systematic modification of substituents to optimize binding affinity and selectivity for the target kinase. nih.gov | SAR studies on 2,4-diaminothiazole inhibitors of Cdk5/p25 revealed the importance of specific pyridine and phenyl ketone substituents for activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-iodo-3,4-pyridinediamine, and how can purity be maximized?

- Methodological Answer : Synthesis should prioritize regioselective halogenation and amine protection strategies. For example, use palladium-catalyzed cross-coupling to introduce iodine at the 5-position while protecting the 3,4-diamine groups with tert-butoxycarbonyl (Boc) to prevent side reactions . Post-synthesis, employ membrane separation technologies (e.g., nanofiltration) to isolate the product from halogenated byproducts, as outlined in CRDC subclass RDF2050104 . Purity validation requires HPLC with UV detection at 254 nm and mass spectrometry (MS) for molecular confirmation.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Utilize a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and amine protonation states.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, particularly halogen bonding between iodine and adjacent amine groups.

- Computational modeling : Density functional theory (DFT) to map electron density distributions and predict reactivity hotspots (e.g., nucleophilic attack at the chloro-substituted position) .

Q. What theoretical frameworks guide research on halogenated pyridinediamines?

- Methodological Answer : Link studies to:

- Hammett substituent constants : Quantify electronic effects of chloro and iodo groups on amine basicity and aromatic ring reactivity .

- Frontier molecular orbital (FMO) theory : Predict sites for electrophilic/nucleophilic attack based on HOMO-LUMO gaps .

- Supramolecular chemistry : Investigate halogen bonding (C–I⋯N interactions) in crystal engineering or host-guest systems .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different solvent systems or catalytic conditions?

- Methodological Answer : Conduct factorial design experiments (e.g., 2 designs) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalysts (Pd vs. Cu). For example, iodine’s leaving-group ability in SNAr reactions is enhanced in polar aprotic solvents but suppressed in protic media due to hydrogen bonding with amines . Advanced kinetic studies (e.g., stopped-flow spectroscopy) can quantify substitution rates.

Q. How to resolve contradictions in reported biological activity data for halogenated pyridinediamines?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use LC-MS to identify trace byproducts (e.g., dehalogenated species) that may interfere with enzyme assays .

- Assay conditions : Replicate studies under standardized protocols (pH 7.4 buffer, 37°C) while controlling for light sensitivity (iodo groups may degrade under UV).

- Theoretical alignment : Cross-reference experimental IC values with computational docking simulations (e.g., AutoDock Vina) to validate target binding .

Q. What advanced techniques quantify surface adsorption or environmental persistence of this compound?

- Methodological Answer : Apply:

- Microscale thermophoresis (MST) : Measure binding affinity to indoor surface materials (e.g., silica or cellulose) under varying humidity .

- Stable isotope tracing : Synthesize C-labeled analogs to track degradation pathways in simulated environmental matrices (soil/water) .

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Map surface adsorption patterns at nanoscale resolution .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.